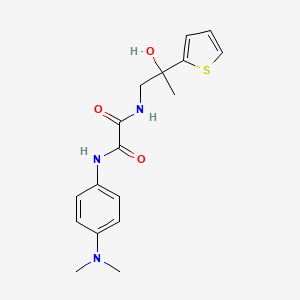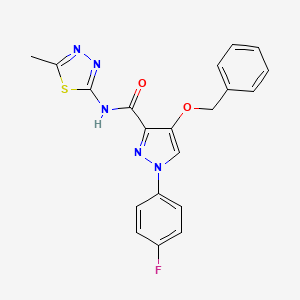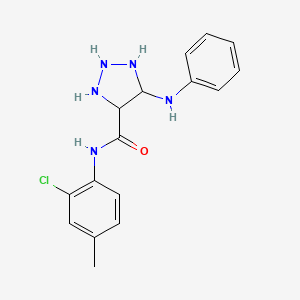
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, also known as CMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of several signaling pathways involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide research. One direction is to further investigate the mechanism of action of this compound in order to better understand its potential as a therapeutic agent. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chloro-4-methylbenzonitrile with phenylhydrazine to form 2-chloro-4-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. This compound is then reacted with sodium azide and copper sulfate to form N-(2-chloro-4-methylphenyl)-1,2,3-triazole-4-carboxylic acid ethyl ester, which is then reacted with phenylamine to form this compound.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10-7-8-13(12(17)9-10)19-16(23)14-15(21-22-20-14)18-11-5-3-2-4-6-11/h2-9,14-15,18,20-22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBWKTOHKYUMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)
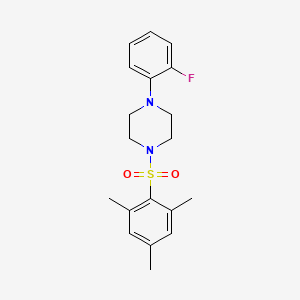
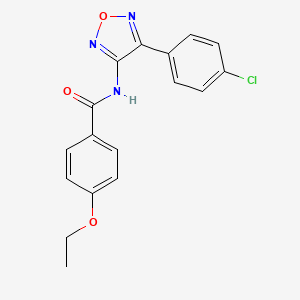
![4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride](/img/structure/B2537390.png)

![Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2537395.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2537398.png)

